molecular formula C7H12N2S B1463932 [(Dimethyl-1,3-thiazol-5-yl)methyl](methyl)amine CAS No. 1267349-64-3

[(Dimethyl-1,3-thiazol-5-yl)methyl](methyl)amine

Cat. No.: B1463932
CAS No.: 1267349-64-3
M. Wt: 156.25 g/mol
InChI Key: AMEJZNVARBMYKK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

(Dimethyl-1,3-thiazol-5-yl)methylamine plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The interactions of (Dimethyl-1,3-thiazol-5-yl)methylamine with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.

Cellular Effects

(Dimethyl-1,3-thiazol-5-yl)methylamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, they can modulate the activity of enzymes involved in metabolic pathways, thereby affecting cellular energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of (Dimethyl-1,3-thiazol-5-yl)methylamine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives can bind to the active sites of enzymes, inhibiting their activity and preventing the progression of biochemical reactions . They can also interact with DNA and RNA, affecting gene transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Dimethyl-1,3-thiazol-5-yl)methylamine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to (Dimethyl-1,3-thiazol-5-yl)methylamine can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of (Dimethyl-1,3-thiazol-5-yl)methylamine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including organ damage and metabolic disturbances. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

(Dimethyl-1,3-thiazol-5-yl)methylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Thiazole derivatives can modulate the activity of key metabolic enzymes, influencing the production and utilization of energy and biosynthetic precursors . These interactions can lead to changes in cellular metabolism and overall physiological function.

Transport and Distribution

(Dimethyl-1,3-thiazol-5-yl)methylamine is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of thiazole derivatives are critical for their biological activity, as they need to reach their target sites to exert their effects.

Subcellular Localization

The subcellular localization of (Dimethyl-1,3-thiazol-5-yl)methylamine affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, thiazole derivatives can localize to the nucleus, where they interact with DNA and RNA, or to the mitochondria, where they influence energy production and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethyl-1,3-thiazol-5-yl)methylamine typically involves the reaction of thiazole derivatives with appropriate alkylating agents. One common method includes the alkylation of 1,3-thiazole with dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Dimethyl-1,3-thiazol-5-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad range of applications in different fields highlight its versatility .

Properties

IUPAC Name

1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-5-7(4-8-3)10-6(2)9-5/h8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEJZNVARBMYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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